molecular formula C17H21N3O3S B2411274 N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide CAS No. 2310123-41-0

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide

Cat. No.: B2411274
CAS No.: 2310123-41-0
M. Wt: 347.43
InChI Key: DNPHXGBQMBODBJ-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the tert-butylphenyl and dioxothiazolidinyl groups. Common synthetic routes may include:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of tert-Butylphenyl Group: This step may involve the use of tert-butylphenyl halides or other derivatives in substitution reactions.

    Introduction of Dioxothiazolidinyl Group: This can be done through reactions with thiazolidine-2,4-dione derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the functional groups or the overall structure of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide may include other azetidine carboxamides with different substituents. Examples include:

  • N-(4-methylphenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide
  • N-(4-chlorophenyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group, for example, can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)11-4-6-12(7-5-11)18-15(22)19-8-13(9-19)20-14(21)10-24-16(20)23/h4-7,13H,8-10H2,1-3H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPHXGBQMBODBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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